molecular formula C19H23N3O B5905560 1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine

1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine

Cat. No. B5905560
M. Wt: 309.4 g/mol
InChI Key: JBVYGJUMQIALEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine has been studied to understand its biochemical and physiological effects. This compound has been shown to act as a potent inhibitor of various enzymes such as monoamine oxidase and acetylcholinesterase. It has also been shown to modulate the activity of various receptors such as the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine has been shown to have various biochemical and physiological effects. This compound has been shown to have potent antioxidant and anti-inflammatory properties. It has also been shown to modulate the levels of various neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against various enzymes and receptors, which makes it a useful tool for studying the mechanism of action of various drugs. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine. One of the most significant directions is the development of this compound as a drug candidate for various diseases such as cancer and neurological disorders. Another direction is the study of the potential side effects and toxicity of this compound, which can help to determine its safety for use in humans. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of this compound.
In conclusion, 1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine has been achieved using different methods. One of the most commonly used methods involves the reaction of 1-benzoylpiperazine and 5-ethyl-2-bromomethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide, and the resulting product is purified using various techniques such as column chromatography.

Scientific Research Applications

1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine has been studied extensively for its potential applications in scientific research. One of the most significant applications of this compound is in the field of pharmacology, where it has been studied for its potential as a drug candidate for various diseases such as cancer and neurological disorders. This compound has also been studied for its potential as a tool for studying the mechanism of action of various drugs.

properties

IUPAC Name

[4-[(5-ethylpyridin-2-yl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-2-16-8-9-18(20-14-16)15-21-10-12-22(13-11-21)19(23)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVYGJUMQIALEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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